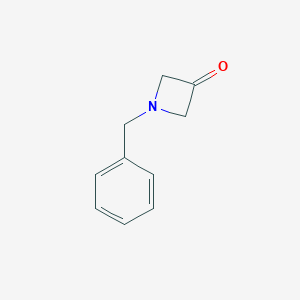

1-Benzylazetidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLMZDFEGZLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434443 | |

| Record name | 1-benzylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156303-83-2 | |

| Record name | 1-benzylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to 1-Benzylazetidin-3-one: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-one is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and a carbonyl group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique structural and reactive properties. Its strained ring system and the presence of both a ketone and a tertiary amine make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for this compound.

Core Physical and Chemical Properties

This compound is a compound with the molecular formula C₁₀H₁₁NO.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 156303-83-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Boiling Point | 257 °C | [1] |

| Flash Point | 102 °C | [1] |

| Density | 1.178 g/cm³ | [1] |

| Storage Temperature | Sealed in dry, 2-8°C or under -20°C in a freezer | [1][2] |

| Solubility | Data not readily available | |

| Appearance | Not specified, likely a solid or oil | |

| Melting Point | Data not readily available |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Swern oxidation of its precursor, 1-benzylazetidin-3-ol. This reaction is known for its mild conditions and high tolerance for various functional groups.

Experimental Protocol: Swern Oxidation of 1-Benzylazetidin-3-ol

This protocol is based on the general principles of the Swern oxidation.

Materials:

-

1-Benzylazetidin-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Swern Reagent: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath. To this, a solution of dimethyl sulfoxide (3 equivalents) in anhydrous dichloromethane is added dropwise. The mixture is stirred at -78 °C for 15-30 minutes.

-

Oxidation of the Alcohol: A solution of 1-benzylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane is added slowly to the activated Swern reagent at -78 °C. The reaction is stirred at this temperature for 30-60 minutes.

-

Addition of Base: Triethylamine (4-5 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group and the azetidine ring protons.

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Benzyl CH₂ Protons (-CH₂-Ph): A singlet at approximately δ 3.6-3.8 ppm, integrating to 2 protons.

-

Azetidine Ring CH₂ Protons: The two methylene groups on the azetidine ring adjacent to the carbonyl and the nitrogen are diastereotopic and are expected to appear as two distinct signals, likely in the range of δ 3.2-4.0 ppm, each integrating to 2 protons. These may appear as singlets or more complex multiplets depending on the solvent and resolution.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-215 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals in the range of δ 127-140 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

-

Benzyl CH₂ Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

-

Azetidine Ring CH₂ Carbons: Two signals for the methylene carbons of the azetidine ring, expected in the range of δ 50-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp peak in the region of 1740-1760 cm⁻¹. The exact position can be influenced by the ring strain of the azetidine ring.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

C-N Stretch: A moderate absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (161.20).

-

Major Fragmentation Pathways:

-

Loss of the Benzyl Group: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z 91 (tropylium ion, [C₇H₇]⁺).

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom within the azetidine ring can lead to various smaller fragments.

-

Reactivity and Applications

This compound is a reactive molecule that can undergo various chemical transformations. The ketone functionality can participate in reactions such as reductions, reductive aminations, and Wittig reactions. The tertiary amine can be involved in quaternization reactions.

Its primary application lies in its role as a key intermediate in the synthesis of more complex molecules.[1] In drug development, the azetidine scaffold is of significant interest as it can impart unique conformational constraints and physicochemical properties to a molecule, potentially leading to improved biological activity and pharmacokinetic profiles. It is used in the synthesis of a variety of biologically active compounds.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It should be stored in a tightly sealed container in a dry place, with recommended storage temperatures between 2-8°C or in a freezer at -20°C.[1][2] Incompatible materials to avoid include strong oxidizing agents.[3]

Logical Workflow and Pathway Diagrams

To illustrate the relationships and processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Logic for structural elucidation of this compound.

References

1-Benzylazetidin-3-one CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-one is a heterocyclic organic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents and biologically active molecules. Its structural motif is of interest for the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its molecular structure.

Chemical Identification and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 156303-83-2 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Boiling Point | 257 °C |

| Flash Point | 102 °C |

| Density | 1.178 g/cm³ |

| SMILES | O=C1CN(CC2=CC=CC=C2)C1 |

Molecular Structure

The molecular structure of this compound consists of a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a carbonyl group at the third carbon of the ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available reagents benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin). The first step involves the formation of the precursor, 1-benzylazetidin-3-ol, which is subsequently oxidized to yield the final ketone product.

Experimental Protocol

Step 1: Synthesis of 1-benzylazetidin-3-ol [1]

This procedure outlines the formation of the alcohol intermediate.

-

Reagents:

-

Benzylamine (30.0 g, 324 mmol)

-

2-(chloromethyl)oxirane (30.0 g, 280 mmol)

-

Water (450 mL)

-

Acetonitrile (CH₃CN) (485 mL)

-

Sodium Carbonate (Na₂CO₃) (42.0 g, 396 mmol)

-

-

Procedure:

-

To a solution of benzylamine in water, slowly add 2-(chloromethyl)oxirane while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.

-

Dissolve the dried crude product in acetonitrile.

-

Add sodium carbonate in portions to the solution.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

-

Upon completion of the reaction, the resulting 1-benzylazetidin-3-ol can be carried forward to the next step.

-

Step 2: Oxidation of 1-benzylazetidin-3-ol to this compound

The oxidation of the alcohol to the ketone can be achieved using various methods. A common and effective method is the Swern oxidation, a protocol for which is detailed below, based on analogous reactions.[2][3]

-

Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

1-benzylazetidin-3-ol (from Step 1)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of 1-benzylazetidin-3-ol in dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for approximately 1 hour.

-

Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography.

-

Synthetic Workflow

The following diagram illustrates the synthetic pathway from benzylamine and 2-(chloromethyl)oxirane to this compound.

Caption: Synthetic route to this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of substituted azetidine derivatives.[4] These derivatives are of significant interest in drug discovery for their potential as inhibitors of various enzymes and as modulators of receptors. The strained four-membered ring and the presence of a reactive ketone functionality allow for a diverse range of chemical transformations, making it a versatile scaffold for the generation of compound libraries for high-throughput screening.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

Spectroscopic Profile of 1-Benzylazetidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylazetidin-3-one, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published spectra, this document collates available information on its synthesis and provides predicted spectroscopic data based on established principles and data from closely related structures. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset of experimental spectra for this compound is scarce, the following tables summarize the expected and reported spectroscopic characteristics. These values are derived from established chemical shift correlations, fragmentation patterns, and infrared absorption frequencies for similar structural motifs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.60 | s | 2H | Benzyl methylene protons (N-CH₂) |

| ~3.40-3.50 | t | 2H | Azetidine protons (C2-H) |

| ~3.20-3.30 | t | 2H | Azetidine protons (C4-H) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~207 | Carbonyl carbon (C=O) |

| ~137 | Quaternary aromatic carbon (C-ipso) |

| ~128-129 | Aromatic carbons (CH) |

| ~127 | Aromatic carbon (CH) |

| ~62 | Benzyl methylene carbon (N-CH₂) |

| ~58 | Azetidine carbons (C2/C4) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1750-1730 | Strong | Carbonyl (C=O) stretch (ketone in a four-membered ring) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1200-1100 | Medium | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 161 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 70 | Moderate | [C₄H₆N]⁺ (Fragment from azetidinone ring cleavage) |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 1-benzylazetidin-3-ol. A widely cited method for this transformation is the Swern oxidation.

Synthesis of this compound via Swern Oxidation

This protocol is adapted from established synthetic procedures.

Materials:

-

1-Benzylazetidin-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C.

-

A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period.

-

A solution of 1-benzylazetidin-3-ol in anhydrous dichloromethane is then added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred for approximately one hour.

-

Triethylamine is added dropwise to the reaction mixture, which is then allowed to warm slowly to 0 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Visualization of the Synthetic Workflow

The logical flow of the synthesis and characterization process for this compound is depicted in the following diagram.

Caption: Synthetic and analytical workflow for this compound.

The Azetidin-3-one Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidin-3-one scaffold, a strained four-membered nitrogen-containing heterocycle, represents a critical structural motif in modern medicinal chemistry. Unlike its extensively studied isomer, the β-lactam (azetidin-2-one), azetidin-3-one is not found in nature, and its synthesis has presented unique challenges and opportunities for organic chemists. This technical guide provides an in-depth exploration of the discovery and historical synthesis of azetidin-3-ones, alongside a detailed examination of contemporary synthetic methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, the biological relevance of the azetidin-3-one core is highlighted through its role in the inhibition of the STAT3 signaling pathway, a critical target in oncology.

Introduction: The Emergence of a Versatile Scaffold

The chemistry of azetidines has long been a subject of interest due to their unique ring strain and conformational properties. While the β-lactam ring of penicillins and cephalosporins has been a cornerstone of antibiotic therapy for decades, the isomeric azetidin-3-one core remained relatively unexplored in the early years of heterocyclic chemistry. The primary challenge in the synthesis of azetidin-3-ones lies in the inherent strain of the four-membered ring, which makes their formation thermodynamically and kinetically challenging.

Early synthetic strategies, pioneered by chemists such as De Kimpe, often involved multi-step sequences with moderate yields. These initial forays, however, laid the groundwork for the development of more efficient and stereoselective methods. In recent years, the advent of novel catalytic systems and synthetic strategies has made the azetidin-3-one core more accessible, unlocking its potential as a versatile building block for the synthesis of complex, biologically active molecules.[1] Azetidin-3-one hydrochloride, in particular, has become a valuable intermediate in drug discovery, offering a rigid scaffold for the construction of diverse chemical libraries.

Historical Synthetic Approaches

The early syntheses of azetidin-3-ones were often characterized by harsh reaction conditions and limited substrate scope. These methods, while not always high-yielding, were crucial in establishing the fundamental reactivity of this ring system.

The De Kimpe Strategy

One of the earliest and most notable approaches to the synthesis of racemic 2,4-disubstituted azetidin-3-ones was developed by the De Kimpe group.[2] This strategy utilized readily available starting materials such as methyl 4-chloro-3-oxobutanoate or butane-2,3-dione in multi-step sequences.[2] These methods, while foundational, often required several synthetic transformations to achieve the final azetidin-3-one core.[2]

Cyclization of α-Amino-α'-halomethyl Ketones

Another classical approach involves the intramolecular cyclization of α-amino-α'-halomethyl ketones. This method relies on the nucleophilic attack of the amine onto the carbon bearing the halogen to form the four-membered ring. The success of this cyclization is often dependent on the Thorpe-Ingold effect, where gem-dialkyl substitution on the α-carbon promotes ring closure.

Modern Synthetic Methodologies

Contemporary organic synthesis has provided a host of more efficient and stereoselective methods for the preparation of azetidin-3-ones, overcoming many of the limitations of the historical approaches.

Gold-Catalyzed Intermolecular Oxidation of Alkynes

A significant advancement in azetidin-3-one synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method provides a practical and flexible route to chiral azetidin-3-ones.[3] The key to this transformation is the generation of a reactive α-oxogold carbene intermediate through intermolecular alkyne oxidation, which then undergoes an intramolecular N-H insertion to form the azetidine ring.[3] The use of a t-butanesulfonyl protecting group is advantageous as it allows for the use of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions.[3]

To a solution of the N-propargylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE) (to a concentration of 0.05 M) at room temperature are added an N-oxide (1.2 equiv) and the gold catalyst (e.g., BrettPhosAuNTf₂, 0.05 equiv). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is treated with 1 N HCl and extracted with dichloromethane (DCM). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired azetidin-3-one.

| Entry | R Group on Alkyne | Yield (%) |

| 1 | Phenyl | 71 |

| 2 | 4-Methoxyphenyl | 72 |

| 3 | Cyclohexyl | 78 |

| 4 | n-Butyl | 65 |

| 5 | 4-Chlorophenyl | 72 |

| 6 | 2-Naphthyl | 75 |

Oxidative Allene Amination

A highly innovative approach developed by Burke and Schomaker involves the oxidative amination of allenes.[2] This method utilizes the regioselective aziridination of silyl-substituted homoallenic sulfamates to generate endocyclic bicyclic methyleneaziridines with excellent stereocontrol.[2] Subsequent reaction with an electrophilic oxygen source initiates a facile rearrangement to produce densely functionalized, fused azetidin-3-ones.[2] A key feature of this methodology is the effective transfer of axial chirality from the allene to central chirality in the product.[2]

A detailed experimental protocol for this specific transformation is often found in the supporting information of the primary literature and may vary depending on the specific substrate. A general two-step procedure is outlined below:

Step 1: Aziridination of Homoallenic Sulfamate. To a solution of the homoallenic sulfamate in a suitable solvent (e.g., CH₂Cl₂), a rhodium or copper catalyst is added, followed by an oxidant (e.g., PhI(OAc)₂). The reaction is stirred at room temperature until completion.

Step 2: Rearrangement to Azetidin-3-one. The crude methyleneaziridine from the previous step is dissolved in a solvent (e.g., CH₂Cl₂) and treated with an electrophilic oxygen source (e.g., m-CPBA). The reaction mixture is stirred until the rearrangement is complete, followed by an appropriate workup and purification.

| Substrate | Aziridination Yield (%) | Rearrangement Yield (%) |

| Silyl-substituted homoallenic sulfamate 1 | 85 | 78 |

| Silyl-substituted homoallenic sulfamate 2 | 82 | 81 |

From α-Amino-α′-diazo Ketones

The decomposition of α-amino-α′-diazo ketones, promoted by either acid or metal catalysts, remains a reliable, albeit sometimes low-yielding, method for azetidin-3-one synthesis.[3] This approach can suffer from competing side reactions, and the use of diazomethane derivatives requires careful handling due to their toxicity and explosive nature.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described above.

References

- 1. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 1-Benzylazetidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidin-3-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its rigid four-membered azetidine ring, substituted with a flexible benzyl group, presents a unique conformational landscape that is crucial for its interaction with biological targets. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important molecule. This document summarizes key computational data, outlines detailed experimental and computational protocols, and visualizes essential workflows and potential mechanisms of action.

Introduction

The azetidine moiety is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications. The this compound derivative, in particular, has garnered significant attention as a key building block for more complex molecules, including potential enzyme inhibitors. A thorough understanding of its intrinsic molecular properties through theoretical and computational studies is paramount for the rational design of novel therapeutics.

Computational chemistry provides powerful tools to investigate molecules at an atomic level of detail. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict molecular geometries, vibrational frequencies, electronic properties, and conformational dynamics. These predictions, when correlated with experimental data, offer profound insights into the molecule's behavior and reactivity. This guide will delve into these computational approaches as they apply to this compound, providing both the theoretical framework and practical methodological details.

Computational Methodologies

A variety of computational methods are employed to study the properties of this compound. The choice of method depends on the specific property of interest, the desired accuracy, and the available computational resources.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, optimized geometry, and spectroscopic properties of this compound.

Experimental Protocol: DFT-Based Geometry Optimization and Frequency Calculation

-

Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection: A suitable DFT functional and basis set are chosen. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[1]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Solvent Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

Conformational Analysis

The conformational flexibility of the benzyl group attached to the azetidine nitrogen is a key determinant of the molecule's overall shape and its ability to interact with biological targets.

Experimental Protocol: Systematic Conformational Search

-

Torsional Scan: A potential energy surface scan is performed by systematically rotating the dihedral angle of the C-N-CH2-Ph bond (the bond connecting the azetidine ring to the benzyl group).

-

Energy Profiling: The energy of the molecule is calculated at each rotational increment (e.g., every 10 degrees).

-

Identification of Minima: The resulting energy profile is analyzed to identify the low-energy conformers (local minima).

-

Full Optimization: The geometries of the identified low-energy conformers are then fully optimized using a higher level of theory (e.g., DFT) to obtain their precise structures and relative energies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of this compound over time, including its conformational changes and interactions with its environment (e.g., solvent or a biological macromolecule).

Experimental Protocol: Classical Molecular Dynamics Simulation

-

System Setup: A simulation box is created containing one or more molecules of this compound and a solvent, typically water, to mimic physiological conditions.

-

Force Field Selection: A classical force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms. The force field provides the parameters for bonded and non-bonded interactions.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.

-

Production Run: The simulation is run for a specified period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by integrating Newton's equations of motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to study conformational dynamics, intermolecular interactions, and other time-dependent properties.

Data Presentation

Table 1: Calculated Geometric Parameters of this compound (DFT, B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| N-C(benzyl) | 1.468 | |

| N-C(ring) | 1.475 | |

| C(ring)-C(carbonyl) | 1.520 | |

| Bond Angles (degrees) | ||

| C-N-C(benzyl) | 118.5 | |

| C-N-C(ring) | 92.0 | |

| N-C-C(carbonyl) | 88.5 | |

| Dihedral Angles (degrees) | ||

| C(ring)-N-C(benzyl)-C(phenyl) | 65.0 (gauche) |

Table 2: Calculated Vibrational Frequencies of this compound (DFT, B3LYP/6-311++G(d,p))

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| C=O Stretch | 1785 | 1760 | Strong, characteristic ketone stretch |

| C-H Stretch (Aromatic) | 3050-3100 | 3030-3080 | Multiple weak to medium bands |

| C-H Stretch (Aliphatic) | 2850-2980 | 2840-2960 | Medium to strong bands |

| N-C Stretch | 1100-1250 | 1090-1230 | Medium bands |

| Ring Puckering | 150-250 | Not typically observed in standard IR | Low-frequency mode |

Table 3: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-Ph) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche (most stable) | ~65° | 0.00 | 75 |

| Anti | ~180° | 1.20 | 25 |

| Eclipsed (transition state) | ~0° | 5.50 | - |

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex computational workflows and biological pathways. The following diagrams were generated using the DOT language.

Computational Workflow for Property Prediction

Caption: Workflow for predicting molecular properties of this compound.

Hypothetical Signaling Pathway: Enzyme Inhibition

Given that azetidine derivatives are often explored as enzyme inhibitors, the following diagram illustrates a hypothetical competitive inhibition mechanism.[2][3][4][5]

Caption: A potential competitive enzyme inhibition pathway for this compound.

Conclusion

The theoretical and computational study of this compound is essential for unlocking its full potential in medicinal chemistry and drug development. The methodologies outlined in this guide, from quantum mechanical calculations to molecular dynamics simulations, provide a robust framework for investigating its structural, electronic, and dynamic properties. While specific experimental data for this molecule remains limited in publicly accessible literature, the computational approaches described herein offer a powerful predictive capability. By applying these methods, researchers can gain critical insights into the molecular behavior of this compound, facilitating the design of novel derivatives with enhanced biological activity and paving the way for new therapeutic discoveries. The continued synergy between computational prediction and experimental validation will be crucial in advancing the application of this versatile chemical scaffold.

References

The Azetidine Ring of 1-Benzylazetidin-3-one: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. 1-Benzylazetidin-3-one is a key intermediate in the synthesis of numerous pharmacologically active compounds. Understanding the inherent reactivity and stability of its azetidine ring is paramount for designing robust synthetic routes, predicting degradation pathways, and ensuring the chemical integrity of drug substances. This technical guide provides a comprehensive overview of the stability and reactivity of the azetidine ring in this compound, detailing its behavior under various chemical conditions and outlining experimental protocols for its investigation.

Introduction: The Significance of the Azetidine Moiety

Azetidines are saturated four-membered heterocyclic amines. Their significance in medicinal chemistry stems from their unique conformational properties and the influence of ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. This moderate ring strain endows azetidines with a unique reactivity profile, making them susceptible to controlled ring-opening reactions while maintaining sufficient stability for use as a core scaffold in drug molecules. The N-benzyl and C-3 keto functionalities in this compound further modulate the reactivity and stability of the azetidine ring, influencing its susceptibility to nucleophilic attack, reduction, and degradation under various conditions.

Stability Profile of the Azetidine Ring

The stability of the azetidine ring in this compound is a critical parameter in its handling, storage, and application in multi-step syntheses. Degradation can occur under various conditions, primarily through hydrolysis and thermal decomposition.

Hydrolytic Stability

The azetidine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened products. The rate of hydrolysis is significantly influenced by pH and temperature.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to the formation of an amino alcohol derivative. The rate of acid-catalyzed hydrolysis is dependent on the hydronium ion concentration. Studies on related aryl azetidines have shown that the nature of the N-substituent significantly impacts stability at acidic pH. For instance, electron-withdrawing groups on an N-aryl substituent can decrease the basicity of the azetidine nitrogen, leading to reduced protonation and consequently, enhanced stability.

Table 1: Postulated Acid-Catalyzed Degradation of this compound

| Condition | Proposed Degradation Product | Mechanism |

| Aqueous Acid (e.g., 1M HCl) | 1-benzylamino-3-hydroxypropan-2-one | Protonation of the azetidine nitrogen followed by nucleophilic attack of water on a C-N bond. |

2.1.2. Base-Catalyzed Hydrolysis

Table 2: Postulated Base-Catalyzed Degradation of this compound

| Condition | Proposed Degradation Product | Mechanism |

| Aqueous Base (e.g., 1M NaOH) | Ring-opened amino acid derivatives | Nucleophilic attack of hydroxide ion on the carbonyl carbon or a ring carbon. |

Thermal Stability

Elevated temperatures can lead to the decomposition of this compound. The degradation pathway is likely to involve the cleavage of the strained azetidine ring. The specific decomposition products and the onset temperature for degradation would need to be determined experimentally, for example, by using techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS)[2].

Table 3: Potential Thermal Decomposition Products of this compound

| Condition | Potential Decomposition Products | Analytical Technique |

| Inert atmosphere, elevated temperature | Benzyl amine, acrolein, and other fragments | Py-GC-MS, TGA-FTIR[2] |

Reactivity of the Azetidine Ring and the Ketone Functionality

The reactivity of this compound is centered around two main features: the strained azetidine ring and the C-3 ketone.

Ring-Opening Reactions

The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening reactions, a property that can be exploited in synthetic chemistry.

3.1.1. Nucleophilic Attack

Strong nucleophiles can attack either of the carbon atoms adjacent to the nitrogen, leading to ring cleavage. The regioselectivity of this attack can be influenced by steric and electronic factors. Under harsh conditions, even during reactions targeting other parts of the molecule, unintended ring-opening can occur.

Reactions of the Ketone

The ketone at the C-3 position is a versatile functional group that can undergo a variety of transformations.

3.2.1. Reduction

The carbonyl group can be readily reduced to a hydroxyl group using common reducing agents such as sodium borohydride (NaBH₄). This reaction is often a key step in the synthesis of more complex azetidine derivatives. The resulting 1-benzylazetidin-3-ol is a valuable intermediate for further functionalization.

Table 4: Reduction of this compound

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-Benzylazetidin-3-ol | Methanol or Ethanol, 0°C to room temperature |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the stability and reactivity of this compound.

Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound under various stress conditions.

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile/methanol mixture).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound in 1M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize, and dilute with the mobile phase.

-

Base Hydrolysis: Dissolve the compound in 1M NaOH and keep at room temperature or heat gently. Withdraw samples, neutralize, and dilute.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat a solid sample of the compound in an oven at a specified temperature. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber.

-

-

Analysis: Inject the stressed samples into the HPLC system and monitor the decrease in the peak area of the parent compound and the appearance of degradation products.

Protocol for the Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the ketone functionality to an alcohol.

Protocol:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-benzylazetidin-3-ol.

-

Purify the product by column chromatography on silica gel if necessary.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways.

Protocol:

-

Isolation: Isolate the major degradation products from the stressed samples using preparative HPLC.

-

Mass Spectrometry (MS): Analyze the isolated products by high-resolution mass spectrometry (HRMS) to determine their elemental composition. Tandem MS (MS/MS) can be used to study their fragmentation patterns and elucidate their structures[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra of the isolated degradation products to confirm their structures[4]. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to illustrate the logical flow of experiments and reaction mechanisms.

References

- 1. Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 1-Benzylazetidin-3-one Scaffold: A Promising Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylazetidin-3-one scaffold is a compelling heterocyclic motif that has garnered increasing interest in medicinal chemistry. Its unique structural features, including a strained four-membered ring and the presence of a reactive ketone functional group, offer a versatile platform for the synthesis of diverse molecular architectures with the potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, including anticancer, antimicrobial, and neuroprotective effects. While specific data for this compound derivatives is emerging, this document also draws upon the well-established bioactivities of the closely related azetidin-2-one (β-lactam) ring system to highlight the therapeutic promise of this chemical class.

Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of the azetidine core have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Cytotoxicity Data of Related Azetidinone Derivatives

While specific cytotoxic data for this compound derivatives remains limited in publicly available literature, studies on analogous azetidin-2-one compounds provide valuable insights into their potential anticancer efficacy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Fluoroazetidin-2-ones | MCF-7 (Breast Cancer) | 0.075 - 0.095 | [1][2] |

| Bis-azetidinones | HeLa (Cervical Cancer) | 0.41 - 0.46 | [3] |

| MDA-MB-231 (Breast Cancer) | 0.40 - 0.42 | [3] | |

| ACHN (Renal Cancer) | 0.45 - 0.48 | [3] | |

| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione | Breast Cancer Cell Lines | 22.75 - 25.18 | [4] |

| 1,4-Diaryl-2-azetidinones | Duodenal Adenocarcinoma | 0.003 - 0.013 | [5] |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Apoptosis Induction

Azetidinone derivatives have been shown to induce apoptosis through various signaling pathways. The diagram below illustrates a proposed mechanism for apoptosis induction in cancer cells.

References

The Chemistry of Four-Membered Nitrogen Heterocycles: A Technical Guide for Drug Discovery and Development

Introduction

Four-membered nitrogen-containing heterocycles, a class of strained ring systems, have emerged as privileged scaffolds in medicinal chemistry and drug development. Their unique conformational constraints and inherent ring strain impart distinct physicochemical and pharmacological properties, making them valuable building blocks for the design of novel therapeutics. This technical guide provides an in-depth exploration of the core chemistry of two prominent classes of four-membered nitrogen heterocycles: azetidines and azetidin-2-ones (β-lactams). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, reactivity, and biological significance of these fascinating molecules.

The reactivity of these heterocycles is largely driven by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. This moderate strain allows for selective ring-opening reactions under specific conditions, providing a versatile platform for the synthesis of diverse molecular architectures.[1][2]

I. Synthesis of Four-Membered Nitrogen Heterocycles

The construction of the strained four-membered ring presents unique synthetic challenges. Numerous methodologies have been developed to access azetidines and β-lactams, each with its own advantages and limitations.

Intramolecular Cyclization

One of the most common strategies for the synthesis of azetidines involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. This method relies on the nucleophilic attack of the nitrogen atom on an electrophilic carbon at the γ-position.

Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

This protocol describes the synthesis of N-Boc-azetidine from 3-amino-1-propanol, a common starting material.

Step 1: Protection of the amino group 3-Amino-1-propanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) are added, and the mixture is stirred at room temperature for 12-16 hours. After reaction completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-hydroxypropylamine.

Step 2: Activation of the hydroxyl group N-Boc-3-hydroxypropylamine (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. A base such as pyridine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the mesylated intermediate.

Step 3: Intramolecular Cyclization The crude mesylate is dissolved in a suitable solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 1.5 eq), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude N-Boc-azetidine is purified by column chromatography.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. The Staudinger synthesis, the reaction between a ketene and an imine, is a classic method for preparing β-lactams. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a valuable method for synthesizing azetidines.

Experimental Protocol: Staudinger Synthesis of a β-Lactam

This protocol outlines the general procedure for the synthesis of a β-lactam via the Staudinger reaction.

Step 1: Formation of the imine An aldehyde (1.0 eq) and a primary amine (1.0 eq) are dissolved in a solvent like toluene. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), is added, and the mixture is refluxed with a Dean-Stark trap to remove water. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition The imine (1.0 eq) is dissolved in an anhydrous, non-polar solvent such as dichloromethane (DCM) under an inert atmosphere. A base, typically triethylamine (TEA, 2.0 eq), is added. The solution is cooled to 0 °C, and a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude β-lactam is purified by recrystallization or column chromatography.

II. Reactivity of Four-Membered Nitrogen Heterocycles

The inherent ring strain of azetidines and β-lactams dictates their reactivity, making them susceptible to ring-opening reactions. This reactivity can be harnessed for the synthesis of more complex, acyclic, or larger heterocyclic systems.

Ring-Opening Reactions

Azetidines can undergo nucleophilic ring-opening, typically at the C2 or C4 position, upon activation of the nitrogen atom (e.g., by protonation or N-acylation). The high reactivity of the amide bond in the β-lactam ring makes it susceptible to hydrolysis, which is the basis of the mechanism of action of β-lactam antibiotics.

Experimental Protocol: Acid-Mediated Ring Opening of N-Boc-Azetidine

This protocol details the ring-opening of N-Boc-azetidine with a nucleophile in the presence of an acid.

Step 1: Reaction Setup N-Boc-azetidine (1.0 eq) is dissolved in a suitable solvent like acetonitrile. A nucleophile, such as a thiol or an amine (1.2 eq), is added to the solution.

Step 2: Acid-mediated Ring Opening A Lewis acid or Brønsted acid (e.g., trifluoroacetic acid, TFA, 1.5 eq) is added to the reaction mixture at room temperature. The reaction is stirred for 4-8 hours, and the progress is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the ring-opened product.

III. Biological Significance and Applications in Drug Development

Four-membered nitrogen heterocycles are prominent pharmacophores in a wide range of therapeutic agents.

β-Lactam Antibiotics

The most well-known application of four-membered nitrogen heterocycles is in the field of antibiotics. β-lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. They function by inhibiting bacterial cell wall synthesis. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

Azetidines in Modern Drug Discovery

Azetidines are increasingly being incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Their rigid structure can help in optimizing ligand-receptor interactions and improving metabolic stability. Azetidine derivatives have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, certain azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

IV. Data Presentation

This section provides a summary of quantitative data related to the synthesis and biological activity of four-membered nitrogen heterocycles.

Table 1: Comparison of Yields for Different Azetidine Synthesis Methods

| Synthetic Method | Starting Material | Product | Yield (%) | Reference |

| Intramolecular Cyclization | γ-bromoamine | N-aryl-azetidine | 75-90 | [3] |

| Aza Paternò-Büchi Reaction | Imine and Alkene | Substituted Azetidine | 60-99 | [4] |

| Ring Expansion of Aziridines | N-Tosylaziridine | N-Tosylazetidine | 70-85 | [5] |

| Reductive Cyclization | γ-chloroimine | N-alkyl-azetidine | 80-95 | [5] |

Table 2: Biological Activity of Azetidine-Based STAT3 Inhibitors

| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |

| 5a | STAT3 | EMSA | 0.52 | [1][6] |

| 5o | STAT3 | EMSA | 0.38 | [1][6] |

| 8i | STAT3 | EMSA | 0.34 | [1][6] |

| Stattic | STAT3 | Fluorescence Polarization | 5.1 | [7] |

EMSA: Electrophoretic Mobility Shift Assay

V. Spectroscopic Characterization

The structural elucidation of four-membered nitrogen heterocycles relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The protons on the azetidine ring typically appear in the range of 2.0-4.5 ppm. The coupling constants between vicinal protons can provide information about the stereochemistry of substituents.

-

¹³C NMR Spectroscopy: The carbon atoms of the azetidine ring generally resonate between 20 and 60 ppm. The carbonyl carbon of a β-lactam ring appears further downfield, typically around 160-175 ppm.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl stretching vibration, which appears in the range of 1730-1760 cm⁻¹, a consequence of the ring strain.[8]

Spectroscopic Data for Representative Compounds:

-

N-Boc-3-azetidinone:

-

Generic 2-Azetidinone (β-Lactam):

Conclusion

Four-membered nitrogen heterocycles represent a fascinating and synthetically valuable class of compounds with significant potential in drug discovery. Their unique structural and electronic properties, stemming from inherent ring strain, provide a powerful platform for the development of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and biological interactions is crucial for medicinal chemists and drug development professionals aiming to leverage these scaffolds in the design of next-generation medicines. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this exciting area of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Boc-3-azetidinone, 100 g, CAS No. 398489-26-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 9. 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

1-Benzylazetidin-3-one: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as building blocks for diverse and biologically active compounds is paramount. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged" motif due to its unique conformational constraints and its presence in numerous bioactive molecules. Among the various functionalized azetidines, 1-benzylazetidin-3-one stands out as a particularly valuable and versatile intermediate. The benzyl protecting group offers stability during various synthetic transformations and can be readily removed under mild conditions, while the ketone functionality provides a reactive handle for a wide array of chemical modifications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a key building block in the development of novel therapeutic agents.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread use as a building block. Several synthetic routes have been developed, primarily involving the oxidation of the corresponding alcohol, 1-benzylazetidin-3-ol.

Synthesis of the Precursor: 1-Benzylazetidin-3-ol

A common and efficient method for the preparation of 1-benzylazetidin-3-ol involves a two-step process starting from benzylamine and epichlorohydrin.[1]

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [1]

-

Step 1: Reaction of Benzylamine with 2-(chloromethyl)oxirane. To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C. The reaction mixture is stirred at this temperature for 16 hours. Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.

-

Step 2: Intramolecular Cyclization. The dried crude product is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions. The mixture is then heated to 80–90 °C and stirred under reflux for 16 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylazetidin-3-ol.

Oxidation to this compound

The oxidation of 1-benzylazetidin-3-ol to the corresponding ketone can be achieved using various oxidizing agents. A widely used method is the Swern oxidation or its variations.[2]

Experimental Protocol: Synthesis of this compound (Swern Oxidation Variant) [2]

-

Under an argon atmosphere, a solution of oxalyl chloride or a suitable activating agent in dichloromethane is cooled to -78°C.

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, and the mixture is stirred for a short period.

-

A solution of 1-benzylazetidin-3-ol (e.g., 20 g, 84 mmol) in dichloromethane (75 mL) is then slowly added to the reaction mixture, and stirring is continued for 1 hour at -78°C.[2]

-

Triethylamine (e.g., 58.2 mL, 418 mmol) is slowly added, and the reaction mixture is allowed to warm to 0°C.[2]

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford crude this compound.[2] The crude product can be purified by column chromatography.

Reactivity and Applications in Synthesis

The ketone functionality of this compound allows for a diverse range of chemical transformations, making it a valuable scaffold for introducing molecular diversity.

Reductive Amination

Reductive amination of this compound with primary or secondary amines is a straightforward method to introduce a variety of substituents at the 3-position, leading to the synthesis of 3-aminoazetidine derivatives.[3][4][5]

Experimental Workflow: Reductive Amination

Reductive amination of this compound.

Wittig and Horner-Wadsworth-Emmons Reactions

The ketone can undergo Wittig or Horner-Wadsworth-Emmons reactions to form exocyclic double bonds, providing a platform for further functionalization.[2] These reactions are pivotal for creating carbon-carbon bonds and introducing diverse side chains.

Experimental Protocol: General Wittig Reaction [6]

-

To a suspension of the appropriate phosphonium salt in a suitable solvent (e.g., THF, DCM), a strong base (e.g., n-BuLi, NaH) is added at a low temperature to generate the ylide.

-

A solution of this compound in the same solvent is then added to the ylide solution.

-

The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion.

-

The reaction is quenched, and the product is extracted and purified by chromatography.

Synthesis of Spirocyclic Compounds

This compound is an excellent starting material for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. For instance, spiro-hydantoins can be synthesized from the corresponding imine derivatives.[7][8]

Experimental Workflow: Synthesis of Spiro-hydantoins

Synthesis of spiro-hydantoin-azetidines.

Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of a variety of biologically active compounds targeting different therapeutic areas.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase is a crucial enzyme in B-cell receptor signaling, and its inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors incorporating the azetidine moiety have been synthesized, with the azetidine ring often playing a key role in binding to the target protein.[1][9][10]

| Compound | Target | IC50 (nM) | Reference |

| Parent Compound 4 | BTK | 14 | [1][9] |

| Prodrug 5a | BTK | 135 | [1][9] |

| Prodrug 5b | BTK | 92 | [1][9] |

| Prodrug 5c | BTK | 124 | [1][9] |

| Ibrutinib | BTK | 1.5 | [10] |

| Acalabrutinib | BTK | 5.1 | [10] |

| Zanubrutinib | BTK | 0.5 | [10] |

Cannabinoid Receptor (CB1) Antagonists

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. Azetidine derivatives have been explored as CB1 receptor ligands.[11][12][13][14]

CB1 Receptor Signaling Pathway

Simplified CB1 receptor signaling cascade.

| Compound | Target | Ki (nM) | Selectivity (CB2/CB1) | Reference |

| Compound 6 | CB2 | 105.3 | >95 | [13] |

| Compound 11 | CB2 | 116.4 | >95 | [13] |

| JWH-018 | CB1 | 4.44 | - | [11] |

| JWH-210 | CB1 | 64.44 | - | [11] |

| JWH-073 | CB1 | 71.12 | - | [11] |

GABA Uptake Inhibitors

The γ-aminobutyric acid (GABA) transporter 1 (GAT1) plays a critical role in regulating neurotransmission by removing GABA from the synaptic cleft. Inhibitors of GAT1 can enhance GABAergic signaling and have therapeutic potential in neurological disorders such as epilepsy. While direct examples of this compound derivatives as GABA uptake inhibitors are not extensively detailed in the initial search, the azetidine scaffold is a known component of such inhibitors.

GABA Transporter (GAT1) Mechanism

Mechanism of GABA uptake by the GAT1 transporter.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Azetidine-containing compounds have shown promise in this area. Various derivatives incorporating the azetidine ring have been synthesized and evaluated for their antibacterial and antifungal activities.[2][15][16][17][18]

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5e | S. aureus | 15.62 | [15] |

| Compound 5g | S. aureus | 15.62 | [15] |

| Compound 5i | S. aureus | 15.62 | [15] |

| Compound 5g | S. epidermidis | 7.81 | [15] |

| Compound 5i | S. epidermidis | 7.81 | [15] |

| Compound CS4 | P. aeruginosa | 256 | [2] |

| Compound CS4 | E. coli | 512 | [2] |

| Compound 9b | A. fumigatus | 0.9 | [16] |

| Compound 9b | G. candidum | 0.08 | [16] |

| Compound 9b | S. aureus | 1.95 | [16] |

Spectroscopic Data of 1-Benzhydrylazetidin-3-one

While comprehensive data for this compound is being compiled, the data for the closely related 1-benzhydrylazetidin-3-one provides a useful reference.

| Data Type | Values |

| ¹H NMR (CDCl₃, δ ppm) | 4.01 (s, 4H), 4.60 (s, 1H), 7.22 (m, 2H), 7.30 (m, 4H), 7.48 (m, 4H) |

Conclusion

This compound has proven to be a highly valuable and versatile building block in the synthesis of novel compounds with significant biological activities. Its straightforward synthesis and the reactivity of its ketone functionality provide medicinal chemists with a powerful tool to explore diverse chemical space. The successful application of this scaffold in the development of potent BTK inhibitors, cannabinoid receptor modulators, and potential antimicrobial agents underscores its importance in modern drug discovery. Further exploration of the synthetic potential of this compound is expected to yield a new generation of therapeutic candidates with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource for researchers looking to harness the potential of this remarkable building block.

References

- 1. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 8. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 11. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]

- 14. Quinazoline-2,4(1H,3H)-dione derivatives as new... | F1000Research [f1000research.com]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Alternative Synthetic Routes to N-Substituted Azetidin-3-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to N-substituted azetidin-3-ones, a critical scaffold in medicinal chemistry. The following sections outline key methodologies, present quantitative data for comparison, provide detailed experimental protocols, and visualize the synthetic workflows.

Gold-Catalyzed Intermolecular Oxidation of Alkynes

This method offers a straightforward and flexible synthesis of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides, avoiding the use of hazardous diazo ketones.[1] The reaction proceeds via the gold-catalyzed generation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion.

Quantitative Data

| Entry | R Group | Yield (%) | e.e. (%) | Reference |

| 1 | Cyclohexyl | 85 | >98 | [1] |

| 2 | n-Butyl | 81 | >98 | [1] |

| 3 | CH₂CH₂Ph | 88 | >98 | [1] |

| 4 | CH₂OBn | 75 | >98 | [1] |

| 5 | (CH₂)₂N₃ | 82 | >98 | [1] |

| 6 | Phenyl | 72 | >98 | [1] |

Experimental Protocol: General Procedure for Gold-Catalyzed Oxidative Cyclization[1]

-

To a solution of the N-propargylsulfonamide (1.0 equiv) in dichloroethane (DCE, 0.06 M) at room temperature, add the N-oxide (1.2 equiv) and the gold catalyst (e.g., BrettPhosAuNTf₂, 0.05 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, treat the reaction mixture with 1 N HCl.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel flash chromatography to afford the desired N-substituted azetidin-3-one.

Synthetic Workflow

References

Application Notes and Protocols: The Strategic Use of 1-Benzylazetidin-3-one in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidin-3-one is a versatile four-membered heterocyclic ketone that has emerged as a valuable building block in medicinal chemistry. Its strained azetidine ring and reactive ketone functionality provide a unique scaffold for the synthesis of a diverse array of bioactive molecules. The benzyl protecting group on the nitrogen atom offers stability during initial synthetic transformations and can be readily removed under various conditions to allow for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of bioactive molecules, including Bruton's Tyrosine Kinase (BTK) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. Several BTK inhibitors have been developed that incorporate an azetidine moiety, which can enhance potency and selectivity. This compound serves as a key precursor for introducing this important structural feature.

A common synthetic strategy involves the reductive amination of this compound with an appropriate amino-substituted heterocyclic core, a key step in the synthesis of advanced BTK inhibitors.

Experimental Protocol: Reductive Amination for the Synthesis of a BTK Inhibitor Precursor

This protocol details the reductive amination of a this compound derivative with an aminopyrimidine core, a common step in the synthesis of BTK inhibitors.

Reaction Scheme:

Materials:

-

This compound derivative

-